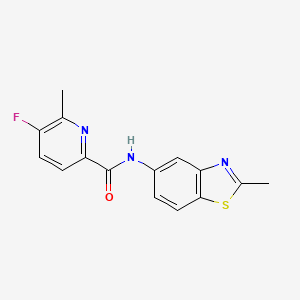
4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN2O4S2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Zinc Detection
Researchers have synthesized and studied various fluorophores, including 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide and its analogs, for their ability to detect Zinc (II) ions. These compounds have been examined for their fluorescent characteristics and their complexes with Zn2+. Some derivatives showed substantial fluorescence when complexed with Zn2+, suggesting their potential application as sensitive fluorescent probes for zinc detection in biological systems M. Kimber, I. Mahadevan, S. Lincoln, A. Ward, W. H. Betts, 2001.
Antimicrobial and Anticancer Agents
Several studies have focused on synthesizing sulfonamide derivatives, including those related to 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, to explore their antimicrobial and anticancer properties. For instance, novel quinoline-clubbed sulfonamide compounds have demonstrated high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents Biointerface Research in Applied Chemistry, 2019. Additionally, certain sulfonamide derivatives have shown significant in vitro anticancer activity, suggesting their utility in cancer treatment through mechanisms such as inhibition of carbonic anhydrase isozymes M. Al-Said, M. Ghorab, S. I. Al-Qasoumi, Ebaa M El-Hossary, E. Noaman, 2010.
Bioactivity Enhancement through Structural Modification
Research has indicated that the introduction of specific functional groups or modifications in the sulfonamide structure can significantly enhance biological activity. For example, arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have shown excellent bioactivity against plant pathogens and fungi, providing a basis for developing new agrochemicals Zhigang Zeng, Tao Gao, Yan Li, Xiang Wang, Xuhong Yang, Minghu Wu, 2016. Additionally, certain sulfonamide derivatives have demonstrated pro-apoptotic effects in cancer cells, indicating their potential in cancer therapy by activating specific cellular pathways A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan, 2015.
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)6-8-17(12)26(23,24)19-15-7-5-13-4-3-9-20(16(13)11-15)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUGVAQUBRJRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)


![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)
![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)
![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)
![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)